3-propyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine
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Overview
Description
3-propyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine: belongs to the pyrazole family, characterized by a five-membered ring containing three carbon atoms and two nitrogen atoms. The compound’s structure includes a pyrazole ring fused with a thiophene moiety. Thiophene is a sulfur-containing heterocycle, and pyrazoles are well-known for their biological activity and synthetic versatility .
Preparation Methods
Synthetic Routes:: The synthesis of 3-propyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine involves several steps. One approach is to start with a suitable precursor, such as 3-propyl-4-chloropyrazole, and then introduce the thiophene group. The reaction can proceed via nucleophilic substitution or other synthetic methods .
Reaction Conditions:: The specific reaction conditions depend on the chosen synthetic route.
Industrial Production:: While industrial-scale production methods may vary, researchers often optimize the synthetic route for efficiency, yield, and cost-effectiveness.
Chemical Reactions Analysis
Reactivity::
3-propyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine: can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, leading to the formation of different functional groups.
Reduction: Reduction processes can modify the compound’s properties.
Substitution: Substituents on the pyrazole or thiophene ring can be replaced by other groups.
Common Reagents: Reagents like hydrazine, hydrogen peroxide, and metal catalysts play crucial roles in these reactions.
Major Products:: The major products depend on the specific reaction conditions and substituents. Functionalized derivatives of this compound find applications in drug discovery, materials science, and agrochemicals.
Scientific Research Applications
3-propyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine: has diverse applications:
Medicinal Chemistry: Researchers explore its potential as a pharmacophore for drug design.
Biological Studies: It may interact with specific molecular targets, affecting cellular processes.
Materials Science: Modified derivatives could serve as building blocks for novel materials.
Industry: Its unique properties may find use in specialty chemicals.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with cellular receptors, enzymes, or signaling pathways. Further studies are needed to elucidate these details.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, it’s worth noting that the combination of pyrazole and thiophene motifs provides a distinctive scaffold. Researchers may compare it with related pyrazole derivatives to highlight its uniqueness.
Properties
Molecular Formula |
C10H13N3S |
---|---|
Molecular Weight |
207.30 g/mol |
IUPAC Name |
5-propyl-4-thiophen-2-yl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H13N3S/c1-2-4-7-9(10(11)13-12-7)8-5-3-6-14-8/h3,5-6H,2,4H2,1H3,(H3,11,12,13) |
InChI Key |
LANIKUCSBRRCBI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=NN1)N)C2=CC=CS2 |
Origin of Product |
United States |
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